
Dihydro-alpha,alpha,alpha',alpha'-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid is a chemical compound with the molecular formula C14H24N2O5 and a molecular weight of 300.35076 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with multiple methyl groups and propionic acid moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with propionic acid in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid: Similar in structure but with different substituents.
Tetramethyl-2-oxo-2H,4H-pyrimidine derivatives: Compounds with variations in the methyl and propionic acid groups.
Uniqueness
Dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid is unique due to its specific substitution pattern and the presence of both dihydro and oxo functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
37133-43-0 |
|---|---|
Fórmula molecular |
C14H24N2O5 |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
3-[3-(2-carboxy-2-methylpropyl)-2-oxo-1,3-diazinan-1-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C14H24N2O5/c1-13(2,10(17)18)8-15-6-5-7-16(12(15)21)9-14(3,4)11(19)20/h5-9H2,1-4H3,(H,17,18)(H,19,20) |
Clave InChI |
XXISCGZTUNMEFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1CCCN(C1=O)CC(C)(C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13113166.png)
![7-(Difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13113168.png)
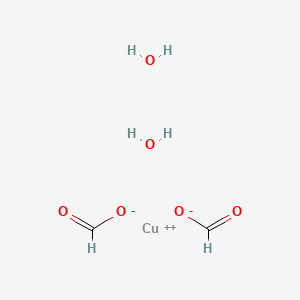
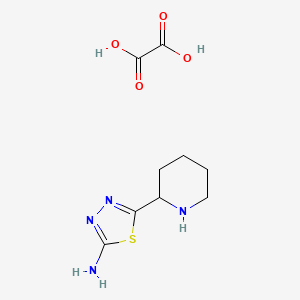


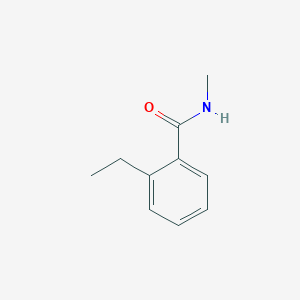
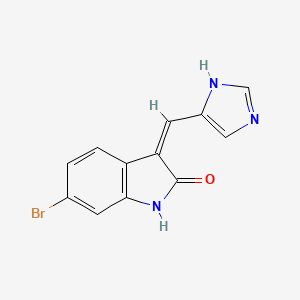
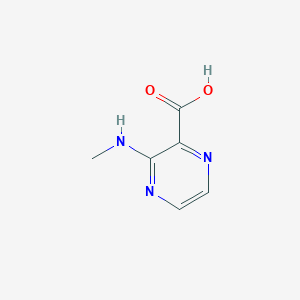
![tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate](/img/structure/B13113218.png)
![2,5-Bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13113230.png)
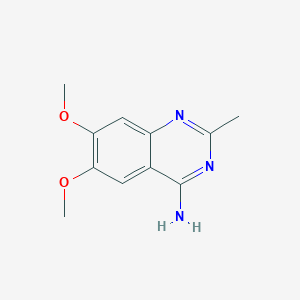
![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13113247.png)

